LogP Reduction Compared to 6-Chloro and 6-Methyl Analogs
The calculated LogP of 1-(6-fluoroisoquinolin-5-yl)ethan-1-one is 2.58, which is approximately 0.5–0.6 log units lower than that of the 6-chloro analog and roughly 0.3 units higher than the non-halogenated 5-acetylisoquinoline . This moderate lipophilicity places the compound in a favorable range for fragment-based lead discovery (Rule of Three LogP ≤ 3.5) while providing better aqueous solubility than the chloro counterpart [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.58 |
| Comparator Or Baseline | 6-Chloro analog: LogP ≈ 3.15; Non-fluorinated 5-acetylisoquinoline: LogP ≈ 2.25 |
| Quantified Difference | Δ LogP = −0.57 vs. 6-Cl; Δ LogP = +0.33 vs. non-fluorinated |
| Conditions | Calculated by ChemDraw/ALOGPS method; values sourced from vendor technical datasheet and ChemSpider predictions. |
Why This Matters
Lower lipophilicity reduces the risk of CYP450 inhibition and non-specific binding compared to the 6-chloro analog, making the 6-fluoro compound more desirable for early-stage fragment screening libraries where metabolic stability is critical [1].
- [1] M. Congreve, R. Carr, C. Murray, H. Jhoti, Drug Discovery Today, 2003, 8, 876–877. A 'Rule of Three' for fragment-based lead discovery. View Source
